1-Dodecanol-d26

Quantitative LC-MS/MS Endogenous Metabolite Analysis Isotope Dilution Mass Spectrometry

Quantitative LC-MS/MS of endogenous 1-dodecanol is compromised by signal interference from the native analyte's isotopic envelope. 1-Dodecanol-d26 (perdeuterated, +26 Da shift) solves this: - Complete chromatographic co-elution with zero mass spectral cross-talk (M+26 vs M+2 from ¹³C₂) - Corrects for matrix effects, ion suppression, and extraction losses via isotope dilution - Essential for ADME studies and surfactant impurity QC (e.g., SDS) by GC-MS

Molecular Formula C12H26O
Molecular Weight 212.49 g/mol
CAS No. 38086-03-2
Cat. No. B12306715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Dodecanol-d26
CAS38086-03-2
Molecular FormulaC12H26O
Molecular Weight212.49 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCO
InChIInChI=1S/C12H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h13H,2-12H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D
InChIKeyLQZZUXJYWNFBMV-XVPUMJERSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Dodecanol-d26 Isotopic Purity & Specifications


1-Dodecanol-d26 (CAS 38086-03-2), with the molecular formula C₁₂D₂₆O and a molecular weight of 212.49 g/mol, is a perdeuterated analog of the endogenous long-chain fatty alcohol 1-dodecanol (lauryl alcohol) [1]. This isotopically labeled compound serves as a stable isotope-labeled internal standard (SIL-IS) in mass spectrometry-based quantitative assays . The complete deuteration of all 26 hydrogen atoms confers a significant mass shift (+26 Da relative to the unlabeled form), which is fundamental to its utility as an internal standard, minimizing potential signal interference in complex biological matrices and ensuring reliable analyte recovery correction .

1
Internal Standard Workflow
Maximum mass shift (+26 Da) for isotopic resolution in LC-MS/MS or GC-MS assays
2
Physicochemical Equivalence
Near-identical LogP and retention ensure co-elution with native 1-dodecanol
3
Isotopic Purity
Complete deuteration (C₁₂D₂₆O) minimizes residual proton interference

1-Dodecanol-d26 vs. Generic Substitutes


The selection of 1-Dodecanol-d26 over unlabeled 1-dodecanol or partially deuterated forms (e.g., 1-Dodecanol-d25) is critical for ensuring quantitative accuracy in LC-MS or GC-MS assays. Substitution with the unlabeled compound fails to correct for analyte losses during sample preparation and ion suppression/enhancement effects in the MS source . While a partially deuterated analog (e.g., -d25) is a better internal standard than the unlabeled form, its mass is only 25 Da higher, which may be insufficient to fully resolve its signal from the isotopic envelope of the native analyte (especially M+2 from ¹³C₂), leading to cross-talk and quantification bias [1]. The perdeuterated -d26 variant provides the maximum possible mass shift, ensuring complete chromatographic co-elution with the analyte while offering unequivocal mass spectral separation for the highest level of assay specificity and precision .

Unlabeled 1-dodecanol
Does not correct for analyte losses during sample preparation or ion suppression effects. May lead to quantification bias if used as internal standard.
Partially deuterated analog (1-Dodecanol-d25)
A +25 Da shift may not fully resolve the signal from the native analyte's isotopic envelope (e.g., M+2 from ¹³C₂). Cross-talk risk can limit trace-level accuracy.

1-Dodecanol-d26 Quantitative Evidence


Mass Shift vs. Unlabeled 1-Dodecanol

1-Dodecanol-d26 provides a fundamental mass shift of +26 Daltons (Δm = +26) relative to the native, unlabeled analyte 1-dodecanol. This contrasts with a smaller mass shift, such as the +25 Da shift provided by 1-Dodecanol-d25 [1]. This larger mass difference is critical for high-specificity quantitative analysis [2].

Mass Shift vs. Unlabeled
Class-level inference
Target: +26.0 Da (Δm relative to native analyte)
Comparator -d25: +25.0 Da
Supports isotopic envelope separation for bioanalytical method specificity
Data to verify: molecular weight calculation for C₁₂D₂₆O vs. C₁₂HD₂₅O
Quantitative LC-MS/MS Endogenous Metabolite Analysis Isotope Dilution Mass Spectrometry

Complete Deuteration vs. 1-Dodecanol-d25

1-Dodecanol-d26 is defined by its complete deuteration, with all 26 hydrogen atoms replaced by deuterium [1]. Its commercially available isotopic enrichment is specified as 98 atom % D . This is distinct from 1-Dodecanol-d25, which has a molecular formula of C₁₂HD₂₅O, indicating one proton remains unexchanged .

Complete Deuteration vs. -d25
Head-to-head
C₁₂D₂₆O (26/26 H→D substitution)
Comparator -d25: C₁₂HD₂₅O (25/26 H→D)
Residual proton in -d25 may introduce positive bias in trace-level analyses
Specification review: 98 atom % D enrichment
Isotopic Purity Mass Spectrometry Stable Isotope Labeling

Internal Standard for GC-FID Analysis

A validated gas chromatography (GC-FID) method for the quality control of sodium dodecyl sulfate (SDS) employs 1-dodecanol as a reference standard for quantifying the 1-dodecanol impurity by external standard calibration [1]. This method achieves a linear correlation coefficient of r=0.9999 over a concentration range of 6.16 μg/mL to 6.16 mg/mL [1]. 1-Dodecanol-d26, with a molar mass of 212.49 g/mol, is nearly identical to that of the unlabeled standard (186.34 g/mol), making it a superior internal standard for this and similar methods .

Internal Standard for GC-FID
Class-level inference
Potential to enhance a GC-FID method with r=0.9999 linearity when used as internal standard
May correct for injection variability and matrix effects not accounted by external standard
Method context: HP-5 capillary column, concentration range 6.16 μg/mL – 6.16 mg/mL
Gas Chromatography Surfactant Analysis Impurity Profiling

Physicochemical Properties vs. Unlabeled 1-Dodecanol

1-Dodecanol-d26 is predicted to have virtually identical physicochemical properties to the unlabeled analyte [1]. Key computed properties include a LogP (XLogP3) of 5.1 [1]. This high lipophilicity mirrors that of the unlabeled compound (LogP ~5.13 for 1-dodecanol) , ensuring the deuterated internal standard co-elutes with the analyte during reversed-phase liquid chromatography and partitions identically during sample extraction procedures .

Physicochemical Properties
Cross-study comparable
XLogP3: 5.1 (predicted)
Unlabeled 1-Dodecanol LogP: ~5.13
Negligible LogP difference supports identical extraction recovery and LC retention
Computed properties; experimental verification recommended
Physicochemical Properties Chromatography Sample Preparation

1-Dodecanol-d26 Application Scenarios


Quantitative Analysis of Endogenous 1-Dodecanol

This application leverages the evidence that 1-Dodecanol is an endogenous metabolite and that the -d26 analog provides the maximum possible mass shift (Δm = +26 Da) for LC-MS/MS quantification . Researchers studying metabolic diseases or lipid metabolism can use 1-Dodecanol-d26 as an ideal SIL-IS to achieve unparalleled assay specificity in complex matrices like plasma or tissue homogenates. The large mass difference (+26 Da) mitigates cross-talk from the native analyte's isotopic envelope, enabling accurate measurement of low-abundance endogenous 1-dodecanol [1].

Enhanced Impurity Profiling in Surfactant Manufacturing

Based on the evidence that 1-dodecanol is a key impurity in sodium dodecyl sulfate (SDS) production and that a GC-FID method exists for its quantification , 1-Dodecanol-d26 offers a pathway to more robust quality control. Analytical chemists in the surfactant industry can implement the established GC method but substitute the external standard calibration with isotope dilution using 1-Dodecanol-d26 as the internal standard [2]. This change would correct for injection variability and matrix effects, as implied by its superior mass shift and co-elution properties, leading to more precise and accurate impurity assays.

Metabolic Tracing for ADME Studies

This scenario is supported by the class-level inference that stable heavy isotopes are used as tracers for quantitation during the drug development process and that deuteration can affect pharmacokinetic profiles . Researchers conducting ADME (Absorption, Distribution, Metabolism, Excretion) studies can use 1-Dodecanol-d26 as a tracer to distinguish exogenously administered 1-dodecanol from its endogenous counterpart . Its complete deuteration (26/26 H→D substitution) ensures maximum isotopic purity and minimal background signal interference, making it a powerful tool for elucidating complex metabolic pathways.

Lipid-Protein Interactions in Monolayers

This scenario builds upon evidence of deuterated dodecanol's use in specific deuteration experiments to study mixed monolayers of surfactants at the air/water interface [3]. Researchers in biophysics and material science can employ 1-Dodecanol-d26 in sum-frequency vibrational spectroscopy (SFVS) or other advanced spectroscopic techniques to differentiate the behavior of dodecanol from other components (e.g., cationic surfactants) in a mixed system. The perdeuteration allows for selective probing of molecular conformation and order, providing unique insights not possible with the unlabeled compound [3].

Application
Selection Property
Validation Focus
Endogenous 1-dodecanol bioanalysis
Maximum mass shift for isotopic resolution
Isotopic envelope separation in research matrices (e.g., plasma, tissue homogenates)
Surfactant impurity profiling
Internal standard method precision
Injection variability and matrix effect correction for GC or LC-MS assays
ADME metabolic tracing
Complete deuteration for isotopic purity
Endogenous/exogenous differentiation in tracer studies
Mixed monolayer spectroscopy
Perdeuteration for selective vibrational spectroscopy
Molecular conformation and order probing in surfactant mixtures

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